N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Description
This compound features a benzothiazol-2-ylidene core fused with a 1,4-benzodioxine carboxamide moiety. Key structural attributes include:
- Ethoxy group at position 4 of the benzothiazole ring.
- Prop-2-yn-1-yl substituent at position 3, introducing a reactive alkyne group.
- (2Z)-configuration of the imine bond in the benzothiazol-2-ylidene system, influencing stereochemical properties.
While direct synthesis data for this compound are absent in the evidence, analogous benzothiazole derivatives (e.g., ) suggest synthetic routes involving carboxamide coupling or cyclization under ethanol or mixed solvent systems .
Properties
IUPAC Name |
N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4S/c1-3-10-23-19-16(25-4-2)6-5-7-18(19)28-21(23)22-20(24)14-8-9-15-17(13-14)27-12-11-26-15/h1,5-9,13H,4,10-12H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAHYHRPMFSWEQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=NC(=O)C3=CC4=C(C=C3)OCCO4)N2CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multiple steps:
Formation of the Benzothiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone.
Introduction of the Propargyl Group: The propargyl group can be introduced via alkylation using propargyl bromide in the presence of a base such as sodium hydroxide.
Formation of the Benzodioxine Moiety: This involves the cyclization of catechol derivatives with appropriate reagents.
Final Coupling: The benzothiazole and benzodioxine moieties are coupled under suitable conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of phase-transfer catalysis, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propargyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the benzothiazole moiety, potentially converting it to a more saturated form.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ethoxy and propargyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like sodium hydroxide or other strong bases are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction could produce more saturated derivatives of the original compound.
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that compounds similar to N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carboxamide exhibit significant anticancer activity. For instance, benzothiazole derivatives have shown promise as inhibitors of cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and death.
Antimicrobial Activity
Compounds with a benzothiazole moiety are recognized for their antimicrobial properties. Research has demonstrated that derivatives of benzothiazole can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. This makes them potential candidates for developing new antibiotics in response to increasing antibiotic resistance.
Cardiovascular Health
Benzothiazole derivatives have been studied for their effects on cardiovascular health. Some compounds in this class act as mineralocorticoid receptor antagonists, which may help in the treatment of conditions such as heart failure and diabetic nephropathy. The ability to modulate blood pressure and fluid balance positions these compounds as valuable therapeutic agents.
Anti-inflammatory Effects
The anti-inflammatory properties of benzothiazole derivatives have also been explored. They may inhibit specific pathways involved in inflammation, offering potential treatments for chronic inflammatory diseases. These compounds could serve as leads for developing new anti-inflammatory drugs.
Optical Materials
Benzothiazole derivatives are being investigated for their potential use in optical materials due to their unique electronic properties. They can be utilized in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The incorporation of these compounds into polymer matrices has shown enhanced light-emitting efficiency.
Polymer Chemistry
In polymer chemistry, compounds like this compound can act as functional monomers or additives that improve the mechanical and thermal properties of polymers. Their incorporation can lead to the development of advanced materials with tailored characteristics for specific applications.
Case Study 1: Anticancer Activity
A study conducted on a series of benzothiazole derivatives demonstrated that specific modifications to the structure significantly enhanced their anticancer activity against breast cancer cells. The results indicated that certain substitutions increased apoptosis markers and reduced cell viability significantly compared to controls.
Case Study 2: Antimicrobial Efficacy
In a comparative study of various benzothiazole derivatives against common bacterial strains, one compound showed a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics. This highlights the potential for developing new antimicrobial agents from this class of compounds.
Mechanism of Action
The mechanism of action of N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for certain biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating them, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared to benzothiazole and benzodioxine derivatives from the evidence (Tables 1–2).
Table 1: Key Structural Analogues from
Table 2: Benzodioxine Derivatives from
Physicochemical Properties
Bioactivity and Molecular Networking
- Dereplication Potential: Molecular networking () could cluster the target with benzothiazole-carboxamides based on MS/MS fragmentation patterns. Its unique alkyne group may yield a distinct cosine score (<1) compared to halogenated analogues .
- Hypothetical Bioactivity : While direct data are lacking, ’s compounds (e.g., 4g, 4h) show that electron-withdrawing substituents (Cl, F) enhance antimicrobial or anticancer activity. The target’s ethoxy group (electron-donating) and alkyne may shift activity profiles .
Research Findings and Implications
Structural Characterization
- Crystallography : SHELX programs () are widely used for small-molecule refinement. The target’s (2Z)-configuration could be resolved via SHELXL, with the propynyl group posing challenges for electron density mapping .
- Spectroscopy: NMR and IR data for analogues () suggest diagnostic peaks for the target’s alkyne (~2100 cm⁻¹) and carboxamide (1650–1700 cm⁻¹) .
Stability and Degradation
- Lumping Strategy : ’s lumping approach groups compounds with similar reactivity. The target’s alkyne and ethoxy groups may place it in a distinct cluster compared to halogenated derivatives, affecting degradation pathways .
Biological Activity
N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a complex organic compound with potential biological activities. This article explores its synthesis, biological properties, and applications based on diverse research findings.
Synthesis
The compound is synthesized through a multi-step reaction involving the condensation of specific precursors. The general synthetic route includes:
- Formation of Benzothiazole Derivative : Starting from 2-amino-thiophenol and appropriate aldehydes.
- Introduction of Ethoxy and Propynyl Groups : Using alkylation methods to introduce ethoxy and propynyl substituents.
- Formation of Dihydrobenzodioxine : Cyclization reactions leading to the formation of the benzodioxine structure.
Antimicrobial Activity
Research indicates that compounds related to benzothiazoles exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : The compound's MIC was evaluated against various bacterial strains, showing promising results comparable to established antibiotics. In one study, derivatives exhibited MIC values ranging from 10.7 to 21.4 μmol/mL against several pathogens .
| Compound | MIC (μmol/mL) | MBC (μmol/mL) |
|---|---|---|
| 4d | 10.7 - 21.4 | 21.4 - 40.2 |
| 4p | Not specified | Not specified |
Antifungal Activity
The compound has also been tested for antifungal activity against species such as Candida and Aspergillus. Results showed that certain derivatives had effective antifungal properties with low MIC values .
Antiproliferative Effects
In vitro studies on cancer cell lines (e.g., SK-Hep-1 for liver cancer) demonstrated that the compound could inhibit cell proliferation effectively. The observed inhibitory effects varied based on structural modifications of the benzothiazole moiety .
Case Studies
-
Study on Antimicrobial Properties :
A study published in the Journal of Medicinal Chemistry evaluated a series of benzothiazole derivatives, including our compound of interest. The results indicated that modifications significantly influenced antimicrobial efficacy against both Gram-positive and Gram-negative bacteria as well as fungi . -
Antiproliferative Action :
Another study assessed the antiproliferative effects of related benzothiazole compounds in various cancer cell lines. The findings suggested that structural variations could enhance or diminish activity, emphasizing the importance of functional groups in mediating biological responses .
Q & A
Q. Q1. What synthetic strategies are recommended for preparing benzothiazole-dihydrobenzodioxine hybrid compounds like N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carboxamide?
Methodological Answer:
- Stepwise Functionalization : Begin with the synthesis of the 2,3-dihydro-1,3-benzothiazole core via cyclization of 2-aminothiophenol derivatives with α,β-unsaturated carbonyl compounds. Introduce the prop-2-yn-1-yl group via nucleophilic substitution or copper-catalyzed alkyne-azide cyclization (if applicable).
- Coupling Reactions : Use carbodiimide-mediated coupling (e.g., EDC/HOBt) to conjugate the benzothiazole intermediate with the 1,4-benzodioxine-6-carboxamide moiety. Optimize solvent (e.g., ethanol, DMF) and temperature (60–80°C) to enhance yield .
- Key Considerations : Monitor stereochemistry (Z-configuration) using NOESY or X-ray crystallography. Purify intermediates via flash chromatography (ethyl acetate/hexane gradients) .
Q. Q2. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic methods?
Methodological Answer:
- NMR Spectroscopy : Confirm the Z-configuration of the imine bond via -NMR coupling constants (e.g., -H values) and -NMR shifts for the benzothiazole C=N bond (~160–170 ppm).
- Mass Spectrometry : Use high-resolution mass spectrometry (HRMS) to verify the molecular ion [M+H] and isotopic pattern.
- HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water mobile phase) with UV detection at 254 nm .
Advanced Research Questions
Q. Q3. How do substituent variations on the benzothiazole and benzodioxine moieties influence the compound’s physicochemical properties and bioactivity?
Methodological Answer:
- Structure-Activity Relationship (SAR) Design :
- Electron-Withdrawing Groups (EWGs) : Replace the ethoxy group with nitro or chloro substituents to study effects on lipophilicity (logP) and metabolic stability.
- Alkyne Modifications : Substitute prop-2-yn-1-yl with bulkier alkynes (e.g., phenylacetylene) to assess steric effects on target binding.
- Analytical Workflow :
Q. Q4. How should researchers address contradictions in reaction yields when synthesizing analogous benzothiazole derivatives?
Methodological Answer:
- Case Study : reports yields ranging from 37% (4i) to 70% (4g) for benzothiazole-carboxamide derivatives. Potential factors include:
- Substituent Electronic Effects : Electron-deficient aryl groups (e.g., 2,6-difluorophenyl in 4h) may slow nucleophilic attack, reducing yields.
- Solvent Polarity : Ethanol (polar protic) vs. DMF (polar aprotic) can alter transition-state stabilization.
- Resolution Strategy :
Q. Q5. What computational methods are suitable for modeling the compound’s stability under physiological conditions?
Methodological Answer:
- Molecular Dynamics (MD) Simulations :
- Simulate hydrolysis of the ethoxy group in aqueous buffer (pH 7.4) using AMBER or GROMACS.
- Calculate free-energy profiles (umbrella sampling) to predict degradation pathways.
- Density Functional Theory (DFT) :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
